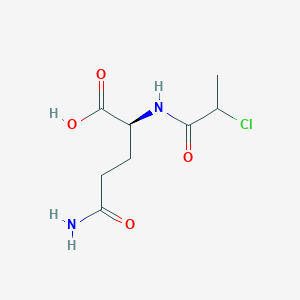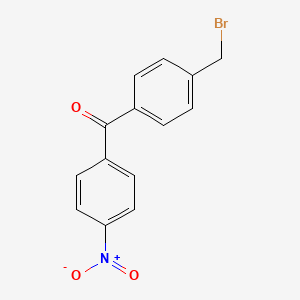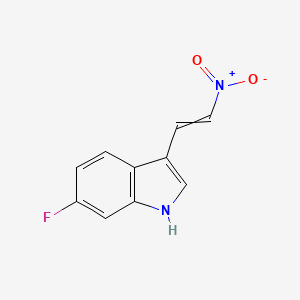
6-Fluoro-3-(2-nitrovinyl)-1H-indole
Overview
Description
6-Fluoro-3-(2-nitrovinyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of a nitrovinyl group at the 3-position and a fluorine atom at the 6-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-fluoroindole with nitroalkenes under basic conditions. One common method is the Michael addition, where nucleophiles generated in the presence of a base from CH acids are added to 3-(2-nitrovinyl)indoles . This reaction proceeds smoothly under microwave activation, which enhances the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of environmentally benign solvents such as water or alcohol-water mixtures can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrovinyl group is highly reactive towards nucleophiles, leading to the formation of addition products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 6-position can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Bases such as potassium carbonate or sodium hydroxide in the presence of microwave activation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Nucleophilic Addition: Formation of substituted indoles with various functional groups.
Reduction: Formation of 3-(2-aminoethyl)-6-fluoroindole.
Substitution: Formation of 6-substituted indoles.
Scientific Research Applications
6-Fluoro-3-(2-nitrovinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(2-nitrovinyl)-1H-indole involves its interaction with various molecular targets. The nitrovinyl group can undergo nucleophilic addition, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom at the 6-position can enhance the compound’s stability and reactivity by influencing the electronic properties of the indole ring .
Comparison with Similar Compounds
3-(2-Nitrovinyl)indole: Lacks the fluorine atom at the 6-position, making it less reactive in certain chemical reactions.
6-Fluoroindole: Lacks the nitrovinyl group, making it less versatile in nucleophilic addition reactions.
3-(2-Nitrovinyl)-5-fluoroindole: Similar structure but with the fluorine atom at the 5-position, which can lead to different reactivity and biological activity.
Uniqueness: 6-Fluoro-3-(2-nitrovinyl)-1H-indole is unique due to the combined presence of the nitrovinyl group and the fluorine atom, which enhances its reactivity and potential biological activities. This combination makes it a valuable compound for various chemical and biological studies .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-3-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H |
InChI Key |
STYSDPNMNYBCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
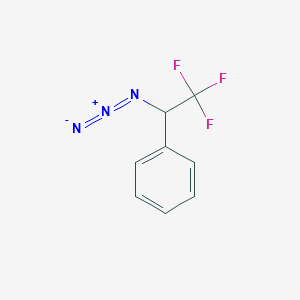
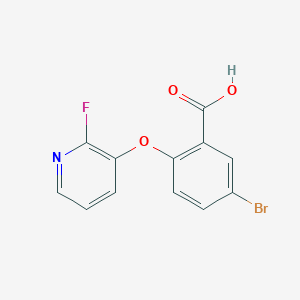
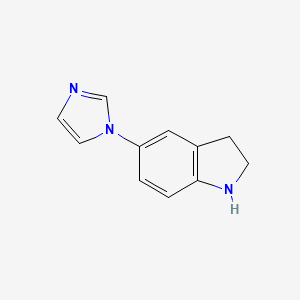
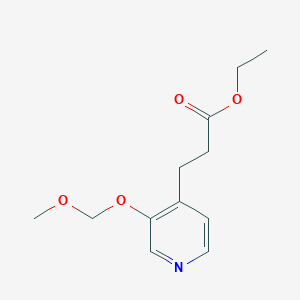
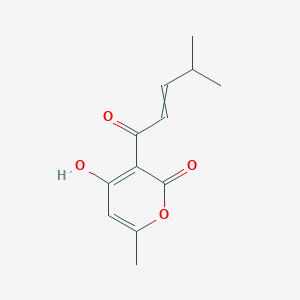
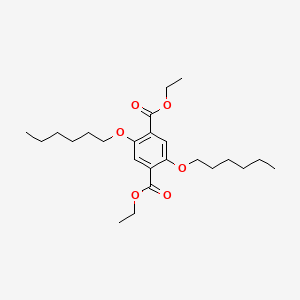
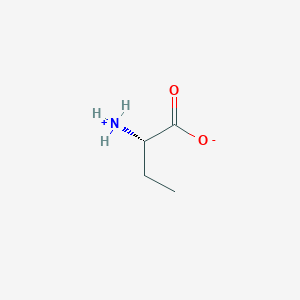
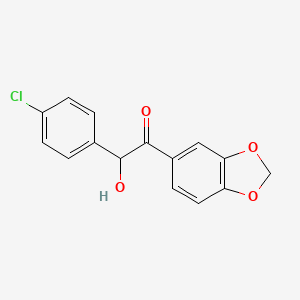
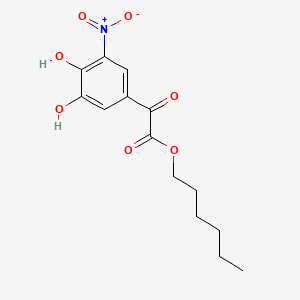
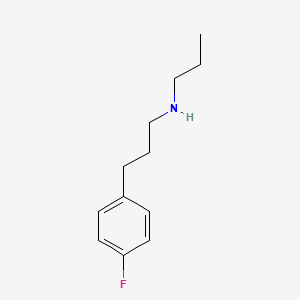
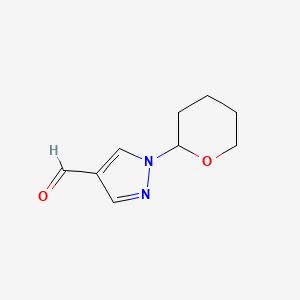
![methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8615875.png)
